
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the N-methyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines and alcohols
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound has been shown to inhibit monoamine oxidase (MAO) and scavenge free radicals, providing neuroprotective effects.
Dopamine Modulation: It stimulates dopamine release and inhibits dopamine reuptake, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Glutamatergic System: The compound antagonizes the glutamatergic system, which may play a role in its neuroprotective properties.
Comparison with Similar Compounds
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be compared with other similar compounds in the tetrahydroisoquinoline family:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-addictive properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found naturally in plants and animals.
4-Substituted N-methyl-1,2,3,4-tetrahydroisoquinolines: These compounds undergo stereoselective substitution reactions and have diverse biological activities.
This compound stands out due to its unique combination of neuroprotective, dopamine-modulating, and glutamatergic antagonistic properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,12,14) |
InChI Key |
FPGCNHBNSLPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


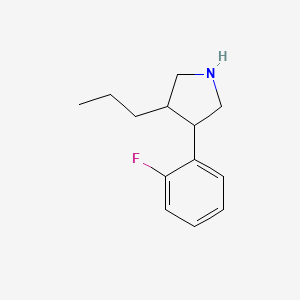
![(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13223136.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
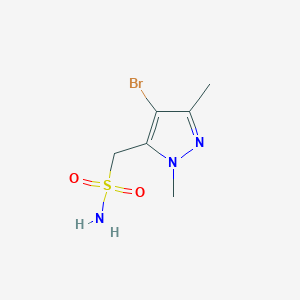
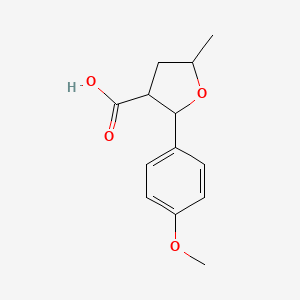
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane](/img/structure/B13223164.png)

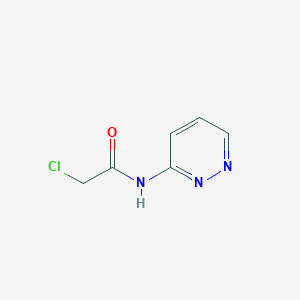
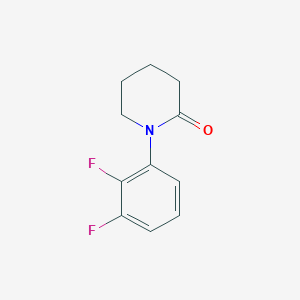
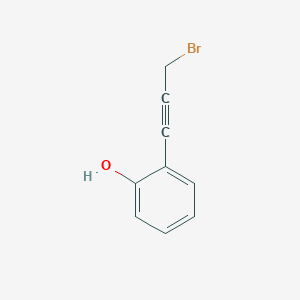
![2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13223189.png)

